6-[({4-amino-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-[({4-amino-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazine core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[({4-amino-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the reaction of cyanuric chloride with dimethylamine under controlled conditions.
Introduction of the Triazole Ring: The triazole ring is introduced by reacting the triazine core with 4-amino-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction involving a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-[({4-amino-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-[({4-amino-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-[({4-amino-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-[({4-amino-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine: can be compared with other triazine and triazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H19Cl2N9OS |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
6-[[4-amino-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-triazol-3-yl]sulfanylmethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H19Cl2N9OS/c1-8(28-11-5-4-9(17)6-10(11)18)13-24-25-16(27(13)20)29-7-12-21-14(19)23-15(22-12)26(2)3/h4-6,8H,7,20H2,1-3H3,(H2,19,21,22,23) |
InChI Key |
XYFCPUQSZVARMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(N1N)SCC2=NC(=NC(=N2)N(C)C)N)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.